Pomalidomide-5'-PEG3-OH is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. The addition of a polyethylene glycol (PEG) linker enhances its solubility and stability, making it a valuable tool in biochemical research, particularly in the development of targeted protein degradation strategies. This compound is classified as a small molecule and is primarily utilized in the field of medicinal chemistry and drug discovery.
Pomalidomide-5'-PEG3-OH is synthesized from pomalidomide, which is itself a derivative of thalidomide. The compound falls under the category of proteolysis-targeting chimeras (PROTACs), which are designed to facilitate the degradation of specific proteins within cells. Its classification as a small molecule allows it to penetrate cell membranes easily, enabling its application in various biological assays.
The synthesis of pomalidomide-5'-PEG3-OH typically involves several key steps:
For industrial applications, continuous flow synthesis methods may be utilized to enhance efficiency and reproducibility, allowing for better control over reaction parameters .
Pomalidomide-5'-PEG3-OH features a complex structure that includes:
The molecular formula for pomalidomide-5'-PEG3-OH is C_20H_22N_4O_4S, with a molecular weight of approximately 414.48 g/mol. The structural representation can be derived from its canonical SMILES notation: CC(=O)N(C1=CC=C(C=C1)C(=O)N2C(=O)C=C(C=C2)S(=O)(=O)O)C(=O)N(C(C(C(C(C(C(C(O)O)))O)))O)
.
Pomalidomide-5'-PEG3-OH can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions applied during these reactions .
Pomalidomide-5'-PEG3-OH functions primarily by recruiting target proteins to the ubiquitin-proteasome system for degradation. The mechanism involves:
This process is pivotal in targeted protein degradation strategies, enabling selective removal of dysfunctional or unwanted proteins within cells .
Pomalidomide-5'-PEG3-OH typically appears as a white powder or crystalline solid at room temperature. It exhibits high solubility in polar solvents due to the presence of the PEG linker.
The compound displays stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its reactivity profile allows for various chemical modifications, making it versatile for further research applications .
Pomalidomide-5'-PEG3-OH has significant applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3